Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorophenyl group, a pyrazolone ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazolone ring. This intermediate is then esterified with methyl chloroacetate in the presence of a base such as sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chloro-4-fluorophenyl)acetate
- Methyl 2-(4-bromo-2-fluorophenyl)acetate
- Methyl 2-(4-amino-5-chloro-2-fluorophenyl)acetate
Uniqueness
Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific combination of a fluorophenyl group
Properties
Molecular Formula |
C12H11FN2O3 |
---|---|
Molecular Weight |
250.23 g/mol |
IUPAC Name |
methyl 2-[2-(4-fluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C12H11FN2O3/c1-18-11(16)6-8-7-14-15(12(8)17)10-4-2-9(13)3-5-10/h2-5,7,14H,6H2,1H3 |
InChI Key |
IIAHMUWGQJFCCC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CNN(C1=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.